Hematoporphyrin hydrochloride
Overview
Description
Hematoporphyrin hydrochloride is a porphyrin derivative, specifically a hydrated form of protoporphyrin IX. It is a deeply colored solid that is often encountered as a solution. The compound is known for its use as a photosensitizer in photodynamic therapy, a treatment method that utilizes light to activate the compound for therapeutic effects .
Mechanism of Action
Target of Action
The primary targets of hematoporphyrin hydrochloride are tumor tissue membranes . This is consistent with evidence that photosensitization of red blood cell membranes by protoporphyrin is mediated by singlet molecular oxygen .
Mode of Action
This compound’s mode of action involves serum transport of the compound to tumor tissue, localization and retention of the active constituent, and generation of singlet molecular oxygen (Δ) by the action of visible light . This singlet molecular oxygen then attacks the cellular targets .
Biochemical Pathways
The biochemical pathways affected by this compound are complex due to the compound’s nature as a porphyrin mixture .
Pharmacokinetics
The pharmacokinetics of this compound reveal that it is rapidly cleared from the blood and has a short half-life . For doses of 2.5, 5, and 7.5 mg/kg, the half-life was 1.26 h, 1.31 h, and 1.70 h, respectively . This ensures a short light-avoidance period .
Result of Action
The result of this compound’s action is the induction of apoptosis in tumor cells . When exposed to red light, it can decrease tumor growth in vivo .
Action Environment
The action of this compound can be influenced by environmental factors, particularly light. As a photosensitizer, its efficacy is dependent on exposure to visible light . This light activates the compound, allowing it to generate singlet molecular oxygen and attack cellular targets .
Biochemical Analysis
Biochemical Properties
Hematoporphyrin Hydrochloride interacts with various biomolecules. For instance, it has been shown to interact with spectrin, a major erythroid cytoskeleton protein . The interactions of this compound with dimeric and tetrameric spectrin have been studied .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used as a photosensitizer in photodynamic therapy . This therapy involves the use of light and a photosensitizer to kill cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its effects on gene expression. For instance, it binds to spectrin, a major erythroid cytoskeleton protein . This binding interaction is believed to be involved in its mechanism of action .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. For instance, it has been used in photodynamic therapy, where its effects are observed over time .
Preparation Methods
Synthetic Routes and Reaction Conditions: Hematoporphyrin hydrochloride is prepared from hemin. The synthesis involves the hydration of the two vinyl groups in protoporphyrin IX to form alcohols. The process typically includes the following steps:
Acetylation: Hematoporphyrin dihydrochloride is treated with a mixture of sulphuric acid and acetic acid to form acetylated hematoporphyrin.
Hydrolysis: The acetylated product is then hydrolyzed to yield hematoporphyrin derivative.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The stock solution is typically kept at low temperatures to maintain stability over extended periods .
Chemical Reactions Analysis
Types of Reactions: Hematoporphyrin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different porphyrin derivatives.
Reduction: Reduction reactions can modify the porphyrin ring structure.
Substitution: Substitution reactions can occur at the peripheral groups of the porphyrin ring.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products:
Scientific Research Applications
Hematoporphyrin hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a photosensitizer in photochemical reactions.
Biology: Employed in studies of cellular processes and as a marker for certain biological pathways.
Medicine: Widely used in photodynamic therapy for the treatment of cancer and other diseases.
Industry: Utilized in the development of light-sensitive materials and devices.
Comparison with Similar Compounds
Hematoporphyrin hydrochloride is unique among porphyrin derivatives due to its specific hydration and preparation methods. Similar compounds include:
Protoporphyrin IX: The precursor to hematoporphyrin, lacking the hydrated vinyl groups.
Hematoporphyrin Derivative (HPD): A mixture of porphyrins obtained by further processing hematoporphyrin, used in similar therapeutic applications.
Uroporphyrin I: Another porphyrin derivative with different side chains and properties.
This compound stands out due to its specific photophysical properties and its effectiveness as a photosensitizer in medical applications.
Properties
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O6.ClH/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;/h11-14,19-20,37-40H,7-10H2,1-6H3,(H,41,42)(H,43,44);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APOMKBSOIPKRCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C(C)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H39ClN4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6033-50-7, 17471-45-3, 17696-69-4 | |
Record name | Hematoporphyrin monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006033507 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7,12-Bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017471453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 7,12-bis(1-hydroxyethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.699 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Haematoporphyrin dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.893 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEMATOPORPHYRIN MONOHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9KB28OL6K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the potential adverse effects of Hematoporphyrin hydrochloride therapy?
A1: this compound can cause severe photosensitivity, leading to exaggerated sunburn-like reactions upon exposure to sunlight [, ]. This photosensitivity can persist for extended periods, even months after treatment discontinuation []. Additionally, cases of multiple neuritis (inflammation of multiple nerves) have been reported [].
Q2: How does the photosensitizing effect of this compound manifest?
A2: this compound, when injected, significantly increases the skin's sensitivity to light [, , ]. Exposure to sunlight following injection can lead to intense local reactions, including urticaria (hives) and persistent pigmentation []. This photosensitizing effect has been observed even two months post-treatment []. Animal studies have shown similar photosensitivity, with varying degrees of severity depending on the light intensity [].
Q3: Are there differences in photosensitizing properties between synthetic this compound and naturally occurring hematoporphyrin?
A3: Yes, research indicates that synthetic this compound ("Photodyn") exhibits a stronger photosensitizing effect compared to the hematoporphyrin naturally produced in the body during disease processes [].
Q4: What is the chemical structure of this compound?
A4: While the provided abstracts do not specify the exact molecular formula, weight, or spectroscopic data of this compound, they reference its derivation from hematoporphyrin. Further research in chemical databases and literature would be required to obtain this specific structural information.
Q5: What is the historical context of this compound research?
A5: The study of this compound in the context of photodynamic action originates from the early 20th century. Research by Hausmann in 1908 demonstrated the substance's ability to cause cellular destruction in paramecia and red blood cells upon light exposure []. Subsequent studies throughout the 20th century further explored its photodynamic properties and potential therapeutic applications.
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